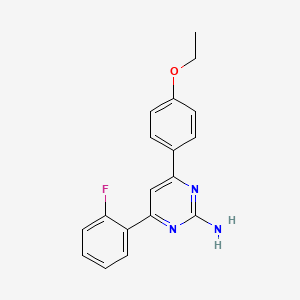
4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-Cl-6-F-Pyrimidin-2-amine) is an organic compound that can be used as a building block in the synthesis of a variety of products. It is a member of the pyrimidine family, which is a class of aromatic compounds that contain a six-membered ring structure with two nitrogen atoms. This compound has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-Cl-6-F-Pyrimidin-2-amine has a wide range of potential applications in scientific research. It has been used in the synthesis of small molecule inhibitors of the human epidermal growth factor receptor 2 (HER2) for use in cancer research. It has also been used in the synthesis of a variety of other small molecules for use in medicinal chemistry research. Additionally, this compound has been used in the synthesis of fluorescent probes for use in biochemistry and cell biology research.
作用機序
The mechanism of action of 4-Cl-6-F-Pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound binds to the HER2 receptor and inhibits its activity. This inhibition of the HER2 receptor is thought to play a role in the anti-cancer activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-6-F-Pyrimidin-2-amine are not yet fully understood. However, preliminary studies have indicated that the compound has anti-cancer activity in vitro and in vivo. In addition, the compound has been shown to inhibit the activity of the HER2 receptor, which is involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The advantages of using 4-Cl-6-F-Pyrimidin-2-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has a wide range of potential applications in medicinal chemistry, biochemistry, and pharmacology research. The main limitation of using this compound in laboratory experiments is its lack of biochemical and physiological data.
将来の方向性
The future directions for 4-Cl-6-F-Pyrimidin-2-amine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry, biochemistry, and pharmacology research. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential of this compound as a diagnostic tool for the detection of various diseases. Finally, further research is needed to explore the potential of this compound as a drug delivery system for the delivery of therapeutic agents to specific target cells.
合成法
4-Cl-6-F-Pyrimidin-2-amine can be synthesized by a variety of methods. The most common method is the reaction of 4-chloroaniline with 3-fluoroaniline in the presence of an acid catalyst. This reaction produces a diazonium salt, which can then be reduced to form the desired product. Other methods for the synthesis of this compound include the reaction of 4-chloro-6-fluoropyrimidine with an amine, the reaction of 4-chloro-6-fluoropyrimidine with an alkyl halide, and the reaction of 4-chloro-6-fluoropyrimidine with an alkyl sulfonate.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-13-7-2-1-6-12(13)15-9-14(20-16(19)21-15)10-4-3-5-11(18)8-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYUZNJSLDYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)











